molecular formula C14H10F3N3 B4348937 4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4348937
M. Wt: 277.24 g/mol
InChI Key: VHJUZNSGBAABRW-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a difluoromethyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making such compounds valuable in drug discovery and development.

Preparation Methods

The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Lewis acid- and base-co-mediated reaction of perfluoroacetyl diazoester with ketones . This reaction proceeds smoothly under mild conditions and exhibits wide functional group tolerance, resulting in moderate to good yields of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as an anticancer agent.

Comparison with Similar Compounds

4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of both difluoromethyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c1-8-6-11(13(16)17)12-7-18-20(14(12)19-8)10-4-2-9(15)3-5-10/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJUZNSGBAABRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

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